molecular formula C12H12N2 B13990648 N-Methyl-N-phenylpyridin-4-amine

N-Methyl-N-phenylpyridin-4-amine

Cat. No.: B13990648
M. Wt: 184.24 g/mol
InChI Key: ZHWWTRQRGAISKC-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylpyridin-4-amine: is an organic compound with the chemical formula C12H12N2 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N-Methylation of N-phenylpyridin-4-amine: One common method involves the methylation of N-phenylpyridin-4-amine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.

    Reductive Amination: Another method involves the reductive amination of pyridin-4-amine with benzaldehyde followed by methylation. This process uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of N-Methyl-N-phenylpyridin-4-amine often involves large-scale methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-N-phenylpyridin-4-amine can undergo oxidation reactions to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the phenyl ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: this compound secondary amine.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry: N-Methyl-N-phenylpyridin-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for binding studies and in the development of new biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of products with specific characteristics.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylpyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    N-Methyl-N-phenylpyridin-2-amine: Similar structure but with the amine group at the 2-position of the pyridine ring.

    N-Methyl-N-phenylpyridin-3-amine: Similar structure but with the amine group at the 3-position of the pyridine ring.

    N-Methyl-N-phenylpyridin-5-amine: Similar structure but with the amine group at the 5-position of the pyridine ring.

Uniqueness: N-Methyl-N-phenylpyridin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. The position of the amine group on the pyridine ring affects its electronic properties and steric interactions, making it distinct from its isomers.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-methyl-N-phenylpyridin-4-amine

InChI

InChI=1S/C12H12N2/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12/h2-10H,1H3

InChI Key

ZHWWTRQRGAISKC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=NC=C2

Origin of Product

United States

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